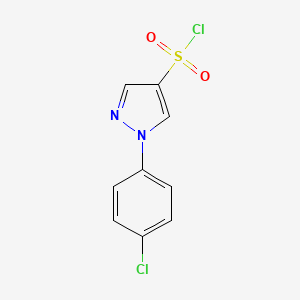

1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

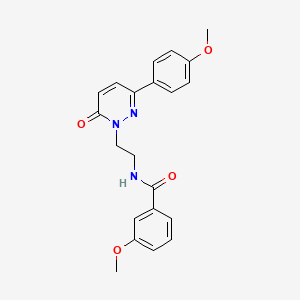

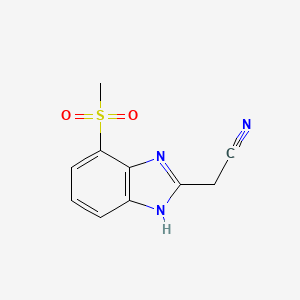

“1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C9H6Cl2N2O2S . It has a molecular weight of 277.13 .

Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides, including “1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride”, can be achieved via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride” can be represented by the SMILES stringO=S(C1=CN(C2=CC=C(Cl)C=C2)N=C1)(Cl)=O . Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride” is a solid compound . Its InChI code is1S/C9H6Cl2N2O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H .

Scientific Research Applications

Synthesis and Characterization

Synthesis Processes : 1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride is synthesized through various chemical reactions. For instance, it can be prepared from 1-(4-chlorophenyl)-4-methoxy-1,2,3-butanetrione-2-oxime, undergoing cyclization to form substituted nitrosopyrazoles (Diana et al., 2018). Another approach involves synthesizing pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde (Sokolyuk et al., 2015).

Characterization Techniques : The synthesized compounds are typically characterized using spectroscopic methods like IR, UV, NMR spectroscopy, and sometimes mass spectrometry to confirm their structure and properties (Povarov et al., 2017).

Biological and Medicinal Applications

Antimicrobial Activities : Certain derivatives of 1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride have been tested for their antimicrobial properties. For example, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives exhibited antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Shah et al., 2014).

Antitumor Activity : Research into indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and sulfonylurea pharmacophores, derived from similar chemical structures, showed promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).

Chemical Transformations and Stability

Reactivity and Stability : Studies have demonstrated the utility of 1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride in synthesizing other heterocyclic sulfonyl chlorides and fluorides. Its chemical stability and reactivity make it a useful reagent in organic synthesis, particularly in creating complex molecular structures (Tucker et al., 2015).

Ring Cleavage and Transformations : The compound has been used in studies involving the cleavage of the pyrazole ring and subsequent transformations. For example, the reaction with chlorine in aqueous acetic acid leads to the formation of novel derivatives, highlighting its versatility in organic synthesis (Alabaster & Barry, 1976).

Future Directions

properties

IUPAC Name |

1-(4-chlorophenyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPBCLZZJICDMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)

![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)

![N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2381115.png)

![1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2381116.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2381121.png)

![1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2381126.png)

![6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2381127.png)